molecular formula C10H7NO B14667916 1H-[1]Benzofuro[3,2-b]pyrrole CAS No. 40554-71-0

1H-[1]Benzofuro[3,2-b]pyrrole

Cat. No.: B14667916
CAS No.: 40554-71-0
M. Wt: 157.17 g/mol
InChI Key: WMMFFDKPBQTMKA-UHFFFAOYSA-N
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Description

1H-1Benzofuro[3,2-b]pyrrole is a heterocyclic compound that features a fused benzofuran and pyrrole ring system. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1Benzofuro[3,2-b]pyrrole typically involves the condensation of 5-acetoxymethyl-4-acetylpyrroles with benzofuran. This reaction is catalyzed by Montmorillonite K10 clay, which facilitates the ring closure to form the tetracyclic compound . Another method involves the use of toluene-p-sulfonic acid in ethanol or toluene for cyclization .

Industrial Production Methods: While specific industrial production methods for 1H-1Benzofuro[3,2-b]pyrrole are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-1Benzofuro[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the benzofuran or pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1H-1Benzofuro[3,2-b]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1Benzofuro[3,2-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

  • 1H-Benzofuro[3,2-f]indole
  • 1H-1Benzothieno[2,3-f]indole
  • Pyrrolo[3,2-b]carbazole

Comparison: 1H-1Benzofuro[3,2-b]pyrrole is unique due to its fused benzofuran and pyrrole rings, which impart distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

CAS No.

40554-71-0

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

1H-[1]benzofuro[3,2-b]pyrrole

InChI

InChI=1S/C10H7NO/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6,11H

InChI Key

WMMFFDKPBQTMKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CN3

Origin of Product

United States

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